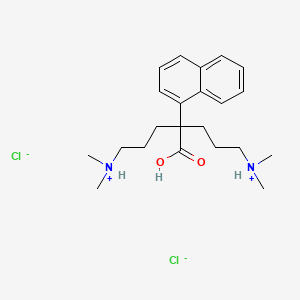
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride is a chemical compound known for its complex structure and diverse applications. It is characterized by the presence of a naphthalene ring and two dimethylamino propyl groups, making it a versatile compound in various fields of scientific research.
准备方法
The synthesis of 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of naphthaleneacetic acid with dimethylaminopropylamine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of naphthaleneacetic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides. This leads to the formation of substituted naphthaleneacetic acid derivatives.
科学研究应用
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets. The dimethylamino groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. The naphthalene ring structure allows for interactions with hydrophobic regions of proteins and enzymes, modulating their activity.
相似化合物的比较
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride can be compared with similar compounds such as:
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride: This compound has diethylamino groups instead of dimethylamino groups, leading to differences in its chemical properties and biological activities.
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(methylamino)propyl)-, dihydrochloride:
These comparisons highlight the unique features of this compound, particularly its specific interactions and applications in various fields.
属性
CAS 编号 |
6394-76-9 |
|---|---|
分子式 |
C22H34Cl2N2O2 |
分子量 |
429.4 g/mol |
IUPAC 名称 |
[4-carboxy-7-(dimethylazaniumyl)-4-naphthalen-1-ylheptyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H32N2O2.2ClH/c1-23(2)16-8-14-22(21(25)26,15-9-17-24(3)4)20-13-7-11-18-10-5-6-12-19(18)20;;/h5-7,10-13H,8-9,14-17H2,1-4H3,(H,25,26);2*1H |
InChI 键 |
BKZBRBRFMRWGNZ-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCC(CCC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
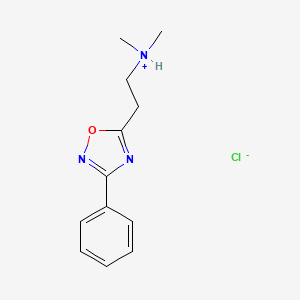
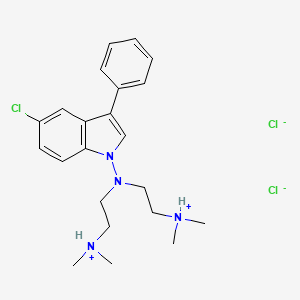
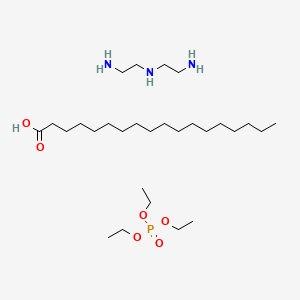
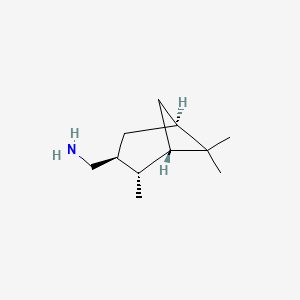
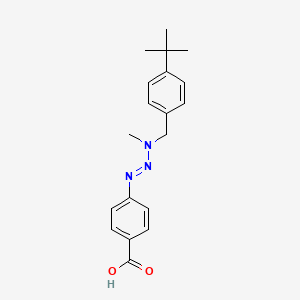
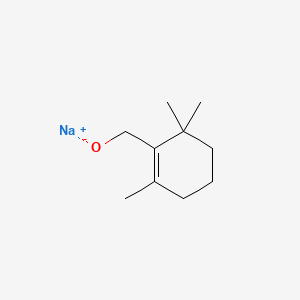
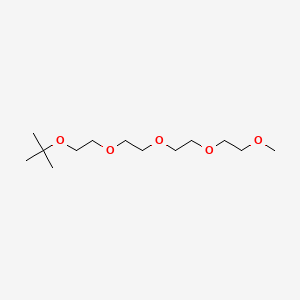
![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
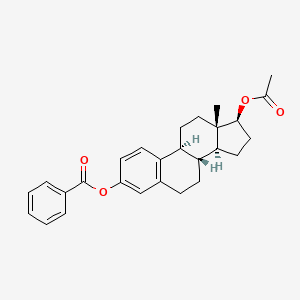
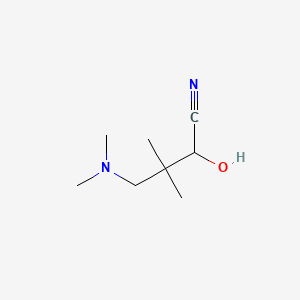
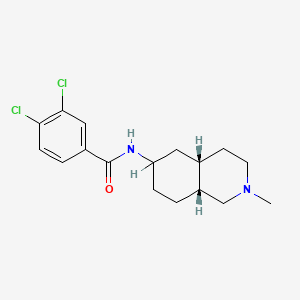
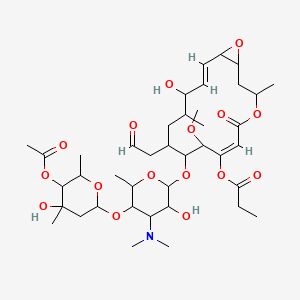
![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
